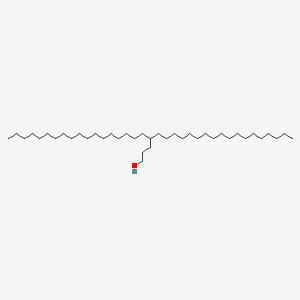
4-Octadecyldocosan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octadecyldocosan-1-ol, also known as 1-Docosanol, 4-octadecyl, is a long-chain primary fatty alcohol with the molecular formula C40H82O and a molecular weight of 579.08 g/mol . This compound is characterized by its appearance as a colorless to pale yellow crystalline solid or white waxy solid . It is slightly soluble in water but soluble in organic solvents such as ether and alcohol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Octadecyldocosan-1-ol can be synthesized through various methods. One common method involves the reaction of ethylene with octadecanol under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined and subjected to controlled conditions to maximize yield and purity . The process may include steps such as distillation and purification to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Octadecyldocosan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve halogenating agents or other nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-Octadecyldocosan-1-ol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Octadecyldocosan-1-ol, particularly in its antiviral applications, involves the inhibition of fusion between the plasma membrane of human cells and the viral envelope of herpes simplex virus . This prevents the virus from entering the cells and replicating, thereby reducing the severity and duration of viral infections .
Vergleich Mit ähnlichen Verbindungen
Docosan-1-ol: A long-chain primary fatty alcohol similar to 4-Octadecyldocosan-1-ol but with a shorter carbon chain.
Behenyl Alcohol: Another long-chain fatty alcohol used in similar applications, such as cosmetics and personal care products.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds like docosan-1-ol and behenyl alcohol provides it with unique solubility and emulsifying characteristics .
Eigenschaften
Molekularformel |
C40H82O |
|---|---|
Molekulargewicht |
579.1 g/mol |
IUPAC-Name |
4-octadecyldocosan-1-ol |
InChI |
InChI=1S/C40H82O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39-41)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40-41H,3-39H2,1-2H3 |
InChI-Schlüssel |
XGXYAVPJFAHZML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




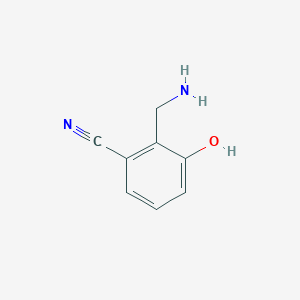

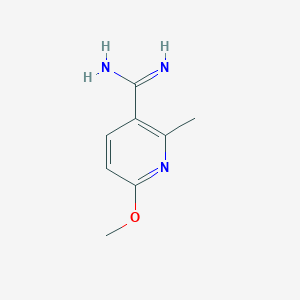
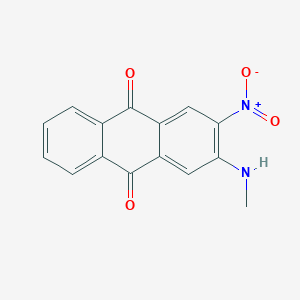
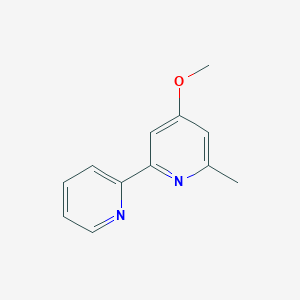
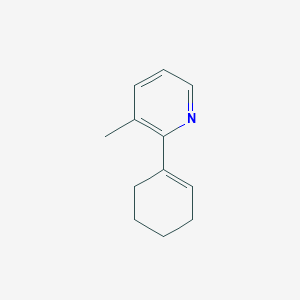
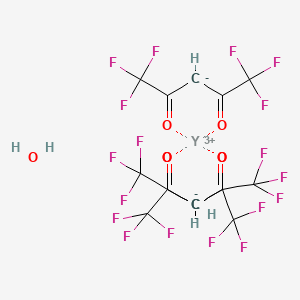
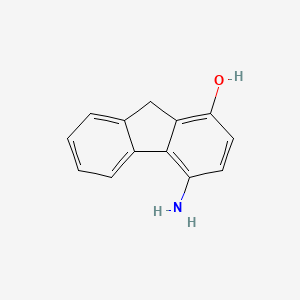
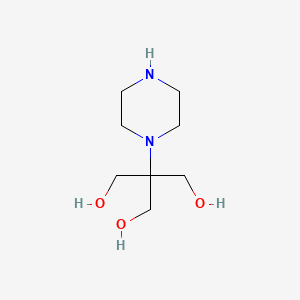

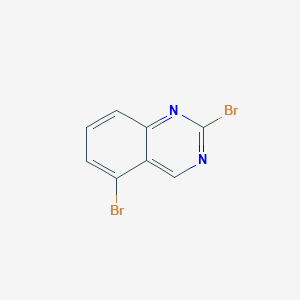
![6-[2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl]-4-hydroxy-pyran-2-one](/img/structure/B13135064.png)
